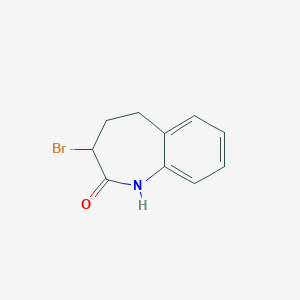

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPGCGROVEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373760 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-96-9 | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" fundamental properties

An In-Depth Technical Guide on 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Introduction

This compound is a heterocyclic organic compound featuring a benzazepine core structure.[1] This molecule is of significant interest to the pharmaceutical and chemical industries, primarily serving as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its distinctive structure, which includes a bromine atom, enhances its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its primary application in drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder at room temperature.[1][2][3] It exhibits limited solubility in common organic solvents and is insoluble in water.[2][3]

| Property | Value | Source(s) |

| CAS Number | 86499-96-9 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1][2][4][6] |

| Melting Point | 146-148 °C, 162-165 °C, ~164 °C, 175-178 °C | [1][2][6][7] |

| Boiling Point (Predicted) | 383.2 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.5 g/cm³ | [6] |

| Solubility | Slightly soluble in ethanol, benzene, acetone; Insoluble in water. | [2][3] |

| Purity | ≥ 98% (GC), ≥ 99% (HPLC) | [1][4][8] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation.

-

¹H NMR (CDCl₃): δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H).[6]

-

¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.[6]

Experimental Protocols: Synthesis

The primary synthesis route involves the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Protocol 1: Bromination using PCl₅ and Br₂

This protocol details the synthesis starting from 2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one.[7]

-

Reaction Setup: Dissolve 2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one (2.5 g) in chloroform (30 ml). Cool the solution to 0-5 °C.[7]

-

Addition of Reagents: Add phosphorus pentachloride (PCl₅, 3.2 g) in portions while maintaining the temperature.[7] After the addition is complete, add iodine (30 mg).[7]

-

Bromination: Add bromine (2.5 g) dropwise over a period of 5 minutes.[7]

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.[7]

-

Work-up: Evaporate the chloroform. Partition the resulting residue between ice-water (30 ml) and dichloromethane (75 ml).[7]

-

Purification: Dry the organic phase over magnesium sulfate and evaporate under reduced pressure.[7] Purify the crude product via column chromatography on silica gel, eluting with a mixture of ether and hexane (7:3).[7]

-

Final Product: Concentration of the relevant fractions yields the final product, 3-bromo-2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one.[7]

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Benazepril Hydrochloride.[2]

-

Benazepril Synthesis: Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor.[2] ACE inhibitors are a class of medications used extensively in the management of cardiovascular conditions, most notably hypertension (high blood pressure).[2] The specific benzazepinone structure and the reactive bromine atom on the intermediate are critical for the subsequent chemical transformations required to build the final active pharmaceutical ingredient (API).[2]

-

Research Applications: While its main use is industrial, the benzazepine scaffold is of interest in neuroscience research.[1] Compounds with this core structure have been investigated for a variety of biological activities, including potential treatments for neurological disorders.[1][10] However, the specific research applications of the 3-bromo derivative itself are less documented than its role as a synthetic intermediate. Other benzazepine derivatives have shown activities as dopamine receptor agonists and bradycardic agents.[11][12]

Caption: Logical relationship of this compound.

Safety and Handling

According to aggregated GHS information, this compound may be harmful if swallowed.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. It should be stored in a cool, dry place, with some suppliers recommending storage at 0-8°C.[1]

Conclusion

This compound is a compound of high importance in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and established synthesis protocols make it a reliable precursor for complex molecules. Its principal contribution is as an indispensable building block in the production of the antihypertensive drug Benazepril, highlighting its significant role in cardiovascular medicine. While the broader benzazepine class holds potential for further neurological research, the primary value of this specific compound remains firmly rooted in its application as a key industrial intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro- and 3-Bromo-2 [megawidechem.en.made-in-china.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. labproinc.com [labproinc.com]

- 9. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 10. Buy 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one | 1785597-03-6 [smolecule.com]

- 11. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 86499-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, with CAS number 86499-96-9, is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a seven-membered azepine ring.[1] The presence of a bromine atom at the 3-position and a carbonyl group at the 2-position makes it a reactive and valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and primary applications, with a focus on its role in pharmaceutical development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2][3] Its solubility is limited in water, but it shows slight solubility in organic solvents such as ethanol, benzene, and acetone.[2][3]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2][4][5][6] |

| Molecular Weight | 240.10 g/mol | [2][4][5] |

| Melting Point | 162-178 °C | [2][3][7] |

| Boiling Point (Predicted) | 383.2 °C at 760 mmHg | [2][7][8] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [7][8] |

| Flash Point (Predicted) | 185.5 °C | [7][8] |

| pKa (Predicted) | 13.59 ± 0.40 | [8] |

| XLogP3 | 2.3 | [7] |

| Appearance | White to off-white crystalline powder | [2][3][7] |

| Solubility | Slightly soluble in ethanol, benzene, acetone; insoluble in water. | [2][3][8] |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H)[7] |

| ¹³C NMR (CDCl₃) | δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3[7] |

| LC-MS (ESI+) | 203.4 (M+H), 405.6 (2M+H)[7] |

| TLC (EtOAc:Hexane=1:4) | Rf 0.13 (Silica gel, UV detection)[4][9] |

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Benazepril Hydrochloride.[2][5][8] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and other cardiovascular conditions.[2] The specific benzazepinone scaffold and the reactive bromine atom are crucial for the subsequent chemical transformations leading to the final active pharmaceutical ingredient.[2] Beyond its role in Benazepril synthesis, this compound is also utilized in broader organic synthesis for creating more complex molecules and in medicinal chemistry research, including neuroscience studies.[5]

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

This method involves the direct bromination of the parent lactam.

Experimental Protocol:

-

Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 ml) in a reaction vessel.[9]

-

Cool the solution to 0 °C using an ice-salt bath under an argon atmosphere.[9]

-

Add phosphorus pentachloride (PCl₅, 1.5 g, 7.20 mmol) and a catalytic amount of iodine (I₂, 15 mg).[9]

-

Stir the mixture at 0 °C for 30 minutes.[9]

-

Add bromine (Br₂, 0.39 ml, 7.51 mmol) dropwise to the reaction solution.[9]

-

Allow the reaction to warm to room temperature and then reflux for 4.0 hours under argon.[9]

-

After cooling, pour the reaction mixture into ice-water (20 g) and stir.[4]

-

Separate the organic and aqueous phases. Extract the aqueous phase with chloroform (25 ml).[4][9]

-

Combine the organic extracts, wash with water (5.0 ml), and dry over anhydrous magnesium sulfate (MgSO₄).[4][9]

-

Filter the solution and concentrate it to dryness under vacuum to obtain the crude product.[4][9]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent.[4][9]

-

The final product is obtained as an off-white solid with a reported yield of 70.1% and a melting point of 170-172 °C.[4][9]

Synthesis from 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide

This alternative method utilizes a rearrangement reaction in the presence of polyphosphoric acid.

Experimental Protocol:

-

Heat polyphosphoric acid (10 parts by weight) in a drying kettle until melted.[9][7]

-

With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions at 60 °C.[9][7]

-

Maintain the reaction at this temperature for 20 hours.[9][7]

-

Add the reaction solution dropwise to water (12.5 parts by weight) to induce hydrolysis and precipitation of the crude product.[9][7]

-

Add methanol (10 parts by weight) and activated carbon (0.1 part by weight) to the crude product and heat for decolorization.[9][7]

-

Filter the hot solution and cool the filtrate to 10 °C for 20 hours to allow for crystallization.[9][7]

-

Collect the purified product by centrifugation, wash, and dry.[9][7] This method has been reported to yield a product with a purity as high as 99.6% and a yield of up to 98%.[4][9][7][8]

Conclusion

This compound is a well-characterized chemical intermediate with significant importance in the pharmaceutical industry, particularly in the production of the antihypertensive drug Benazepril. The synthetic routes are well-established, providing high yields and purity. The data presented in this guide, including its physicochemical properties and detailed experimental protocols, offer valuable information for researchers and professionals involved in organic synthesis and drug development. Further research could explore the potential direct biological activities of this compound and its derivatives, given the pharmacological relevance of the benzazepine scaffold.

References

- 1. CAS 86499-96-9: 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro-, 3-Bromo-2 | Made-in-China.com [m.made-in-china.com]

- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 5. apicule.com [apicule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9 [chemicalbook.com]

A Comprehensive Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines experimental protocols for its synthesis and purification, and illustrates its role in the development of cardiovascular drugs.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory use and computational modeling.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₀BrNO[1][2] |

| Molecular Weight | 240.10 g/mol [1][3] |

| CAS Number | 86499-96-9[1] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 162-165 °C[2] |

| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water.[3] |

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the multi-step synthesis of Benazepril.[3] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[4][5] The structural features of this intermediate, particularly the bromine atom and the benzazepinone core, are essential for the subsequent chemical modifications that lead to the final drug substance.[3]

The following diagram illustrates the logical relationship from the starting intermediate to the therapeutic action of the final drug product.

Caption: Synthetic pathway from the intermediate to the active drug and its mechanism of action.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for reproducible and high-yield production.

Synthesis of this compound

Method 1: Bromination of 2,3,4,5-tetrahydro-1H-[6]-benzazepin-2-one [6]

-

Reaction Setup: A solution of 2,3,4,5-tetrahydro-1H-[6]-benzazepin-2-one (2.5 g) in chloroform (30 ml) is prepared in a reaction vessel.

-

Addition of Reagents: Phosphorus pentachloride (3.2 g) is added in portions while maintaining the temperature at 0-5°C. Following this, iodine (30 mg) is added, succeeded by the dropwise addition of bromine (2.5 g) over 5 minutes.

-

Reaction Conditions: The mixture is then refluxed for 4 hours.

-

Work-up: The chloroform is evaporated, and the residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase is dried over magnesium sulfate and evaporated under reduced pressure.

-

Purification: The crude residue is purified by chromatography over silica gel, eluting with a mixture of ether and hexane (7:3) to yield the final product.

Method 2: Rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide [7][8]

-

Reaction Setup: Heated, melted polyphosphoric acid (10 parts by weight) is added to a drying kettle with stirring.

-

Addition of Starting Material: 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions at a temperature of 60°C. The reaction is allowed to proceed for 20 hours.

-

Hydrolysis: The reaction solution is added dropwise to water (12.5 parts by weight) to induce hydrolysis, yielding the crude product.

-

Purification: The crude product is washed, and then 10 parts by weight of methanol and 0.1 part by weight of activated carbon are added. The mixture is heated for decolorization. After filtration, the filtrate is cooled to 10°C for 20 hours, centrifuged, washed, and dried to give the purified product.

Characterization and Quality Control

The identity and purity of synthesized this compound are typically confirmed using a suite of analytical techniques. A comprehensive characterization data package often includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

Signaling Pathway of the End-Product: Benazepril

Benazepril, synthesized from the title compound, is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

The inhibition of ACE by benazeprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[4][11] By blocking the production of angiotensin II, benazeprilat causes vasodilation (widening of blood vessels) and reduces aldosterone secretion, thereby lowering blood pressure.[4]

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by Benazeprilat.

Caption: The Renin-Angiotensin-Aldosterone System and inhibition by Benazeprilat.

References

- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. prepchem.com [prepchem.com]

- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. drugs.com [drugs.com]

- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide: Physicochemical Properties of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and melting point of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties and outlines standard experimental protocols for their determination.

Physicochemical Data Summary

This compound is a heterocyclic compound utilized primarily as a critical intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2] Its physical state at room temperature is a white to off-white crystalline powder.[1][2][3][4]

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86499-96-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][3] |

| Molecular Weight | 240.10 g/mol | [1][3] |

| Melting Point | 162-178 °C | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Slightly soluble in ethanol, benzene, and acetone | [1][2] |

Note: The melting point is presented as a range, reflecting values from various suppliers and literature sources.

Experimental Protocols

The following sections describe standardized methodologies for determining the melting point and solubility of organic compounds like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[6] The capillary method using a melting point apparatus (e.g., Mel-Temp or Thiele tube) is a standard technique.[6]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[6]

-

Heating: The sample is heated gradually. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation and Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.[8]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. The procedure should be repeated with a fresh sample to ensure consistency.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro-, 3-Bromo-2 | Made-in-China.com [m.made-in-china.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Profile of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a benzazepine core structure.[1] This molecule, with the chemical formula C₁₀H₁₀BrNO and a molecular weight of approximately 240.10 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its primary application lies in the production of Benazepril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. The strategic placement of the bromine atom on the seven-membered ring makes it a versatile precursor for further chemical modifications.[1] This guide provides a comprehensive overview of its spectroscopic data and the experimental protocols for its synthesis and characterization.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline powder. It exhibits limited solubility in water but is slightly soluble in organic solvents such as ethanol, benzene, and acetone.

| Property | Value | Reference |

| CAS Number | 86499-96-9 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | [2] |

| Melting Point | 162-165 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the compound's structural integrity. The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.85 | broad singlet | - | N-H |

| 7.26-7.19 | multiplet | - | 2 x Ar-H |

| 7.14 | doublet of doublets | 7.7, 1.4 | 1 x Ar-H |

| 7.05 | doublet | 7.7 | 1 x Ar-H |

| 3.86 | doublet of doublets | 11.3, 8.0 | CH-Br |

| 2.96 | multiplet | - | 1H of CH₂ |

| 2.70 | multiplet | - | 1H of CH₂ |

| 2.49 | multiplet | - | 1H of CH₂ |

| 2.27 | multiplet | - | 1H of CH₂ |

¹³C NMR Spectroscopic Data [3]

| Chemical Shift (δ) ppm | Assignment |

| 171.4 | C=O |

| 136.3 | Ar-C |

| 133.3 | Ar-C |

| 129.6 | Ar-CH |

| 128.0 | Ar-CH |

| 126.3 | Ar-CH |

| 122.4 | Ar-CH |

| 59.1 | CH-Br |

| 34.9 | CH₂ |

| 28.3 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of bromine.

LC-MS (ESI+) Data [3]

| m/z | Interpretation |

| 240.1 / 242.1 | [M+H]⁺ isotopic peaks, characteristic for a mono-brominated compound |

| 203.4 | [M+H]⁺ (Incorrectly reported in source, likely a typo or different compound) |

| 405.6 | [2M+H]⁺ (Incorrectly reported in source, likely a typo or different compound) |

Note on MS Data: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments.[4][5] The molecular ion peak should appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 corresponding to the molecule with ⁸¹Br.

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1680 | C=O Stretch | Amide (Lactam) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1450 | CH₂ Bend | Aliphatic |

| 700-500 | C-Br Stretch | Bromoalkane |

Experimental Protocols

Synthesis of this compound[7][8]

This protocol describes the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Materials:

-

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (starting material)

-

Chloroform (CHCl₃), dry

-

Phosphorus pentachloride (PCl₅)

-

Iodine (I₂)

-

Bromine (Br₂)

-

Ice-water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 2.5 g) in dry chloroform (30 ml) is prepared in a reaction vessel.[6]

-

The solution is cooled to 0-5 °C using an ice bath.[6]

-

Phosphorus pentachloride (e.g., 3.2 g) is added in portions while maintaining the temperature.[6]

-

A catalytic amount of iodine (e.g., 30 mg) is added to the mixture.[6]

-

Bromine (e.g., 2.5 g) is added dropwise over a period of 5 minutes.[6]

-

The reaction mixture is then brought to room temperature and refluxed for 4 hours.[6][7]

-

After the reaction is complete, the chloroform is removed by evaporation under reduced pressure.[6]

-

The residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml).[6]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[6][7]

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ether and hexane (e.g., 7:3) or ethyl acetate and hexane to yield the pure this compound.[6][7]

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as CDCl₃, in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Instrumentation: Analysis is performed on an LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

Infrared Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the data is presented as transmittance or absorbance versus wavenumber.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, nomenclature, and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are provided. Furthermore, this guide explores its primary application as a precursor in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. While direct research into the specific biological signaling pathways of this intermediate is limited, this paper discusses the potential neuropharmacological relevance of the benzazepine scaffold, drawing inferences from structurally related compounds.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepane ring, which contains a ketone group at the 2-position and a bromine atom at the 3-position.

IUPAC Name: 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one[1]

Synonyms: 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, A-Bromobenzocaprolactam, 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[2][3]

Molecular Formula: C₁₀H₁₀BrNO[1]

Molecular Weight: 240.10 g/mol [1][4]

Below is a DOT language script to generate the chemical structure of this compound.

Chemical structure of this compound.Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Melting Point | 162-178 °C | [5] |

| Boiling Point | 383.2 °C at 760 mmHg (predicted) | [4][5] |

| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | [4] |

| Purity | ≥ 98% | [6] |

Experimental Protocols

Synthesis

Several synthetic routes for this compound have been reported. A common and effective method involves the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Method: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [3][4]

-

Reaction Setup: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 ml) is prepared in a suitable reaction vessel. The solution is cooled to 0 °C using an ice-salt bath under an argon atmosphere.

-

Addition of Reagents: To the cooled solution, phosphorus pentachloride (PCl₅, 1.5 g, 7.20 mmol) and a catalytic amount of iodine (I₂, 15 mg) are added. The mixture is stirred at 0 °C for 30 minutes.

-

Bromination: Bromine (Br₂, 0.39 ml, 7.51 mmol) is then added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours under an argon atmosphere.

-

Work-up: After cooling, the reaction mixture is poured into ice-water (20 g) and stirred. The organic and aqueous phases are separated. The aqueous phase is extracted with chloroform (25 ml).

-

Purification of Crude Product: The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent.

-

Final Product: The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as an off-white solid. The reported yield is approximately 70.1% with a melting point of 170-172 °C.[3]

The following DOT script illustrates the general workflow for the synthesis and purification of this compound.

Experimental workflow for the synthesis and purification.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the chemical structure. One source provides the following spectral data:

-

¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.[5]

-

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the final product. A reported Rբ value is 0.13 on a silica gel plate with an eluent of ethyl acetate:hexane (1:4) under UV light.[4]

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values (162-178 °C) to assess its purity.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Benazepril Hydrochloride .[4] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[4] The benzazepine core of this intermediate is a key structural feature of Benazepril.

Potential Biological Activity and Signaling Pathways (Inferred)

While this compound is primarily a synthetic intermediate, its benzazepine core is a well-known scaffold in medicinal chemistry, particularly in neuropharmacology.[7] Compounds containing the benzazepine moiety have been investigated for their potential to treat a range of neurological disorders.[7]

Many benzodiazepines, a related class of compounds, exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor , the primary inhibitory neurotransmitter receptor in the central nervous system.[8] These compounds bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a sedative, anxiolytic, and anticonvulsant effect.

The following DOT script illustrates a generalized signaling pathway for GABA-A receptor modulation by a benzodiazepine-like compound. It is important to note that this is a potential, inferred pathway and has not been experimentally validated for this compound itself.

Inferred signaling pathway: GABA-A receptor modulation.

Conclusion

This compound is a well-characterized chemical compound with significant importance as a synthetic intermediate in the pharmaceutical industry, most notably in the production of Benazepril. Its synthesis and purification are well-documented, allowing for its reliable production. While its own biological activity is not extensively studied, the benzazepine scaffold it possesses is of great interest in neuropharmacology, suggesting potential for future research and development of novel therapeutics targeting the central nervous system. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile molecule.

References

- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. General Pharmacology and Neuropharmacology of Benzodiazepine Derivatives [ouci.dntb.gov.ua]

- 3. This compound [cymitquimica.com]

- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. The document details the compound's discovery and historical context within the development of Benazepril, along with a thorough examination of its synthetic methodologies. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No. 86499-96-9) is a heterocyclic organic compound belonging to the benzazepine class.[1] Its significance in the pharmaceutical industry stems almost exclusively from its role as a crucial precursor in the manufacture of Benazepril, a potent ACE inhibitor used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of the bromine atom at the 3-position of the benzazepinone scaffold is a critical step, facilitating the subsequent introduction of the amino group required for the final drug structure. This guide will explore the origins of this important synthetic intermediate, its physical and chemical properties, and the detailed procedures for its preparation.

Discovery and History

The history of this compound is intrinsically linked to the development of the ACE inhibitor Benazepril by scientists at Ciba-Geigy (now Novartis). The foundational research leading to Benazepril was documented in the early to mid-1980s. Key publications and patents from this era, including U.S. Patent 4,410,520 (filed in 1982), a 1985 article in the Journal of Medicinal Chemistry, and a 1988 paper in Helvetica Chimica Acta, describe the synthesis of Benazepril and its analogs.[2][4][5]

While a singular "discovery" paper for the bromo-intermediate itself is not prominent, its first synthesis and characterization were undoubtedly achieved within the context of this extensive research program aimed at developing novel ACE inhibitors. The precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, was reportedly first synthesized in the early 1970s during broader investigations into benzodiazepine analogs, though the specific discoverer remains undocumented. The subsequent bromination of this scaffold provided a versatile intermediate for the elaboration of the side chain necessary for ACE inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| CAS Number | 86499-96-9 | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 162-165 °C, 170-172 °C, 177 °C | [7][8][9] |

| Boiling Point | 383.2 °C at 760 mmHg (predicted) | [7] |

| Density | 1.5 g/cm³ (predicted) | [7] |

| Purity | >98.0% (GC) | [9] |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the bromination of its corresponding unsubstituted lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. An alternative route involves a ring expansion reaction.

Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

This is the most direct and frequently cited method for the preparation of the title compound.

Caption: Bromination of the parent lactam.

Experimental Protocol:

To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 mL) cooled to 0 °C, phosphorus pentachloride (1.5 g, 7.20 mmol) is added, followed by a catalytic amount of iodine (15 mg).[8] The mixture is stirred at 0 °C for 30 minutes under an inert atmosphere. Bromine (0.39 mL, 7.51 mmol) is then added dropwise.[8] The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.[8]

Work-up and Purification:

The reaction mixture is poured into ice-water (20 g) and the phases are separated.[8] The aqueous phase is extracted with chloroform (25 mL). The combined organic layers are washed with water (5.0 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[8] The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to afford this compound as an off-white solid.[8]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | 70.1% | [8] |

| Melting Point | 170-172 °C | [8] |

| TLC Rf | 0.13 (EtOAc:Hexane 1:4) | [8] |

Ring Expansion of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide

An alternative synthetic approach involves a Beckmann-type rearrangement of a naphthalimide derivative.

Caption: Synthesis via ring expansion.

Experimental Protocol:

To pre-heated and melted polyphosphoric acid (10 parts by weight), 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added portion-wise with stirring at 60 °C.[8] The reaction is maintained at this temperature for 20 hours.[8]

Work-up and Purification:

The reaction mixture is added dropwise to water (12.5 parts by weight) to induce hydrolysis.[8] The crude product is collected by filtration and washed. For further purification, the crude material is dissolved in methanol (10 parts by weight), treated with activated carbon (0.1 parts by weight), and heated for decolorization.[8] After filtration, the filtrate is cooled to 10 °C for 20 hours to allow for crystallization. The purified product is then collected by centrifugation, washed, and dried.[8]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | up to 98% | [8] |

| Purity | up to 99.6% | [8] |

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): δ 8.85 (br s, 1H, NH), 7.26-7.19 (m, 2H, Ar-H), 7.14 (dd, J=7.7, 1.4 Hz, 1H, Ar-H), 7.05 (d, J=7.7 Hz, 1H, Ar-H), 3.86 (dd, J=11.3, 8.0 Hz, 1H, CHBr), 2.96 (m, 1H, CH₂), 2.70 (m, 1H, CH₂), 2.49 (m, 1H, CH₂), 2.27 (m, 1H, CH₂)[7]

¹³C NMR (CDCl₃): δ 171.4 (C=O), 136.3 (Ar-C), 133.3 (Ar-C), 129.6 (Ar-CH), 128.0 (Ar-CH), 126.3 (Ar-CH), 122.4 (Ar-CH), 59.1 (CHBr), 34.9 (CH₂), 28.3 (CH₂)[7]

Mass Spectrometry (MS)

LC-MS (ESI+): m/z 240.0 [M+H]⁺, 242.0 [M+H+2]⁺ (characteristic isotopic pattern for a monobrominated compound).

Role in the Synthesis of Benazepril

This compound is a pivotal intermediate in the synthesis of Benazepril. The bromine atom serves as a good leaving group, allowing for the introduction of an amino group at the 3-position, typically via an azide intermediate followed by reduction. This amino-benzazepinone derivative is then coupled with the appropriate side chain to form the final Benazepril molecule.

Caption: Role in Benazepril Synthesis.

Conclusion

This compound, while not a compound of direct therapeutic importance itself, holds a significant place in the history and industrial production of the life-saving drug, Benazepril. Its discovery is a testament to the meticulous research and development efforts in the field of cardiovascular medicine. The synthetic routes to this intermediate are well-established and robust, providing a reliable source for the pharmaceutical industry. This guide has consolidated the available information on its history, synthesis, and characterization to serve as a valuable resource for professionals in the field.

References

- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride - Google Patents [patents.google.com]

- 6. This compound [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 9. labproinc.com [labproinc.com]

The Strategic Role of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmaceutical intermediate, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This key building block is instrumental in the synthesis of various therapeutic agents, most notably the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This document will explore the chemical properties, synthesis protocols, and its crucial role in the development of pharmaceuticals. Furthermore, it will delve into the broader potential of the benzazepine scaffold in medicinal chemistry, particularly in the realm of neuroscience.

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its unique structural features, including a reactive bromine atom and a benzazepine core, make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. The primary application of this intermediate is in the manufacturing of Benazepril, a widely prescribed medication for the management of hypertension and heart failure.[1] Beyond this well-established role, the benzazepine framework is a recognized pharmacophore in the development of drugs targeting the central nervous system (CNS).[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [3] |

| Molecular Weight | 240.10 g/mol | [3] |

| CAS Number | 86499-96-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 164.0 - 168.0 °C | [1] |

| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | [1] |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound

The synthesis of the title compound is a critical step in the overall manufacturing process of derived pharmaceuticals. Several synthetic routes have been reported, with the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, being a common strategy.

Experimental Protocol: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Materials:

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

-

Chloroform (dry)

-

Phosphorus pentachloride (PCl₅)

-

Iodine (I₂)

-

Bromine (Br₂)

-

Ice-water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ether

-

Hexane

Procedure:

-

A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmoles) in dry chloroform (15 ml) is cooled to 0°C in an ice-salt bath.

-

Phosphorus pentachloride (1.5 g, 7.20 mmoles) is added, followed by a catalytic amount of iodine (15 mg). The mixture is stirred at 0°C under an argon atmosphere for 30 minutes.

-

Bromine (0.39 ml or 1.2 g, 7.51 mmoles) is added to the yellow solution. The reaction mixture is then warmed to room temperature and refluxed under argon for 4 hours.

-

The reaction mixture is poured into ice-water (20 g) and stirred. The phases are separated, and the aqueous phase is extracted with chloroform (25 ml).

-

The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness in vacuo.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:9) to yield the title compound as an off-white precipitate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70.1% | |

| Purity | >99% (by HPLC) | |

| Melting Point | 170-172 °C | |

| TLC Rf | 0.13 (Silica gel; EtOAc:Hexane-1:4) |

Spectral Data:

-

¹H NMR (CDCl₃): δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H).

-

¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.

Application in the Synthesis of Benazepril

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the ACE inhibitor, Benazepril.[1][4] The synthesis involves a multi-step process that transforms the bromo-intermediate into the final active pharmaceutical ingredient (API).

Synthetic Workflow for Benazepril

The following diagram illustrates the key transformations from this compound to Benazepril.

Caption: Synthetic pathway from the bromo-intermediate to Benazepril.

Experimental Protocol: Conversion to 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of 3-bromo-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one and sodium azide in DMSO is stirred at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 3-azido derivative.

This azide intermediate is then further elaborated through N-alkylation and subsequent reduction and condensation steps to yield Benazepril.[4][5]

Mechanism of Action of Benazepril: ACE Inhibition

Benazepril, synthesized from the title intermediate, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like Benazepril.

Caption: The RAAS pathway and the inhibitory action of Benazepril.

By inhibiting ACE, Benazepril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE (also known as kininase II) prevents the degradation of bradykinin, a vasodilator, further contributing to the antihypertensive effect.

Broader Potential in Pharmaceutical Development: A Gateway to Neuroactive Compounds

The benzazepine scaffold, the core structure of the title intermediate, is a privileged motif in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[2] Various derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders.

Research has indicated that benzazepine derivatives can interact with various CNS targets, including dopamine and serotonin receptors. For instance, certain 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity for the D1 dopamine receptor, suggesting potential applications in conditions like Parkinson's disease.[6]

While specific pharmaceuticals, other than Benazepril, directly synthesized from this compound are not extensively documented in publicly available literature, its structural features make it a highly attractive starting point for the synthesis of novel CNS-active compounds. The bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. The inherent three-dimensionality of the benzazepine ring system is also advantageous for achieving specific and high-affinity interactions with biological targets.

Patents have been filed for various benzazepine derivatives for the treatment of neurological conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and stroke, highlighting the ongoing interest in this chemical class for CNS drug discovery.[7]

Conclusion

This compound stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its established and efficient use in the synthesis of the life-saving drug Benazepril underscores its importance. Beyond this, its underlying benzazepine structure holds significant promise for the development of the next generation of therapeutics, particularly for challenging neurological disorders. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of this versatile molecule. Further exploration of the synthetic utility of this intermediate is warranted to unlock new therapeutic possibilities.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Benazepril hydrochloride, TWT-8154, CGS-14824A, Cibacene, Briem, Cibacen, Lotensin-药物合成数据库 [drugfuture.com]

- 6. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

Technical Guide: Safety and Handling of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and key experimental considerations for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably Benazepril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Adherence to strict safety protocols is essential when handling this reactive chemical.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4][5] It is slightly soluble in organic solvents such as ethanol, benzene, and acetone, and insoluble in water.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 86499-96-9 | |

| Molecular Formula | C₁₀H₁₀BrNO | |

| Molecular Weight | 240.10 g/mol | [4] |

| Melting Point | 162-168 °C | [5][6] |

| Boiling Point | 383.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.5±0.1 g/cm³ | [6] |

| Flash Point | 185.5±27.9 °C | [6] |

| Appearance | White to off-white crystalline powder | [4][5][6] |

| Solubility | Slightly soluble in ethanol, benzene, acetone; insoluble in water. | [3][4][5] |

Safety and Hazard Information

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[7][8][9] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[7][9] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[7][9] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[7][9] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[7][9] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[7][9] |

Precautionary Statements & Handling

Safe handling of this compound requires strict adherence to the following precautions:

| Category | Precautionary Statement Codes |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[10]

-

Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[11] Contaminated clothing should be removed and washed before reuse.[9]

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for exposure to dust.[11]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific data is available.

-

Incompatible Materials: No specific data is available.

-

Hazardous Decomposition Products: See Section 2.4.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes have been reported. A common method involves the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[12][13][14]

Materials:

-

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

-

Anhydrous Chloroform (CHCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Iodine (I₂)

-

Bromine (Br₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous CHCl₃ (15 ml) in a flask equipped with a magnetic stirrer and under an argon atmosphere.[13]

-

Cool the solution to 0 °C using an ice-salt bath.[13]

-

Add PCl₅ (1.5 g, 7.20 mmol) and a catalytic amount of I₂ (15 mg). Stir the mixture at 0 °C for 30 minutes.[13]

-

Slowly add Br₂ (0.39 ml, 7.51 mmol) dropwise to the reaction mixture.[13]

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.[13]

-

After cooling, pour the mixture into ice-water (20 g) and separate the organic layer.[12]

-

Wash the aqueous layer with CHCl₃ (25 ml).[12]

-

Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.[12]

-

Evaporate the solvent under reduced pressure.[14]

-

Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (e.g., 1:9 or 7:3) to yield the title compound as an off-white solid.[12][14]

Caption: Synthesis workflow for this compound.

Role in Pharmaceutical Synthesis and Biological Context

This compound is a key intermediate in the synthesis of Benazepril, an ACE inhibitor used to treat hypertension and heart failure.[1][2][3] Benazepril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[1][15] ACE inhibitors like Benazepril interrupt this pathway, leading to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental Workflow: Synthesis of a Benazepril Precursor

The following is a representative experimental workflow illustrating the use of a derivative of this compound in the synthesis of a Benazepril intermediate. This protocol is based on procedures described in the patent literature.[5]

Reaction: Coupling of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate with (S)-homophenylalanine.

Materials:

-

tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate

-

(S)-homophenylalanine

-

Isopropanol

-

Triethylamine

Procedure:

-

Dissolve tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate (100g, 0.34mol) and (S)-homophenylalanine (53g) in isopropanol (1.7L).[5]

-

Add triethylamine (42g) to the solution.[5]

-

Heat the mixture to 60°C with stirring and maintain for 24 hours.[5]

-

Cool the reaction mixture to room temperature.

-

Filter the insoluble material and wash the filter cake with isopropanol.[5]

-

The filtrate, containing the desired Benazepril intermediate, can be carried forward to the next steps of esterification and salt formation.[5]

Caption: Workflow for the synthesis of a Benazepril precursor.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[9] Do not let the product enter drains.[11] Waste materials should be handled by a licensed waste disposal company.

This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always consult the most up-to-date safety information from your supplier and follow all institutional safety protocols.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86499-96-9 Name: this compound [xixisys.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis Protocol for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: An Essential Intermediate for Benazepril

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a crucial intermediate in the manufacturing of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1][2][3] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the chemical formula C₁₀H₁₀BrNO, is a key building block in the synthesis of Benazepril and other related pharmaceutical compounds.[3][4] Its benzazepine core structure is of significant interest in medicinal chemistry.[4][5] The introduction of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate.[4] This document outlines two distinct synthetic routes to this compound, providing detailed procedural steps and quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [6] |

| Molecular Weight | 240.10 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 146-148 °C or 170-172 °C | [7][8] |

| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water | [3] |

| CAS Number | 86499-96-9 | [3][6] |

Synthesis Method 1: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

This is the most commonly cited method for the preparation of the title compound. It involves the direct bromination of the lactam precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Reaction Scheme

Caption: Workflow for the synthesis of this compound via bromination.

Experimental Protocol

This protocol is a compilation of similar procedures found in the literature.[7][8]

Materials:

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

-

Chloroform (CHCl₃), dry

-

Phosphorus pentachloride (PCl₅)

-

Iodine (I₂)

-

Bromine (Br₂)

-

Ice-water

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 1.0 g, 6.20 mmol) in dry chloroform (e.g., 15 ml).[7]

-

Addition of Reagents: Cool the solution to 0 °C using an ice-salt bath.[7] To this cooled solution, add phosphorus pentachloride (PCl₅) (e.g., 1.5 g, 7.20 mmol) in portions, followed by a catalytic amount of iodine (I₂) (e.g., 15 mg).[7] Stir the mixture at 0 °C for 30 minutes.

-

Bromination: Add bromine (Br₂) (e.g., 0.39 ml, 7.51 mmol) dropwise to the reaction mixture.[7]

-

Reaction: After the addition of bromine, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[7][8]

-

Workup: After the reaction is complete, pour the mixture into ice-water (e.g., 20 g).[7] Separate the organic layer and wash the aqueous layer with chloroform or dichloromethane.[7][8]

-

Drying and Evaporation: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 or 1:4) to yield the pure this compound as an off-white solid.[7]

Quantitative Data Summary

| Reagent | Molar Ratio (to starting material) | Example Quantity |

| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 1.0 | 1.0 g (6.20 mmol)[7] |

| Phosphorus pentachloride (PCl₅) | ~1.16 | 1.5 g (7.20 mmol)[7] |

| Iodine (I₂) | catalytic | 15 mg[7] |

| Bromine (Br₂) | ~1.21 | 0.39 ml (7.51 mmol)[7] |

| Yield | ~70.1%[7] | |

| Purity | High, confirmed by ¹H-NMR and ¹³C-NMR[7] |

Synthesis Method 2: Rearrangement of a Naphthalimide Derivative

An alternative synthesis route involves the rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using a strong acid.

Reaction Scheme

Caption: Workflow for the synthesis of this compound via rearrangement.

Experimental Protocol

Materials:

-

2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide

-

Polyphosphoric acid

-

Water

-

Methanol

-

Activated carbon

Procedure:

-

Reaction Setup: In a suitable reaction vessel, heat polyphosphoric acid (e.g., 10 parts by weight).[7]

-

Addition of Starting Material: With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions to the heated polyphosphoric acid at a temperature of 60 °C.[7]

-

Reaction: Maintain the reaction mixture at this temperature for 20 hours.[7]

-

Hydrolysis: After the reaction is complete, add the reaction solution dropwise to water (e.g., 12.5 parts by weight) to hydrolyze the mixture and precipitate the crude product.[7]

-

Isolation of Crude Product: Wash the precipitate with water to obtain the crude this compound.[7]

-

Purification: To the crude product, add methanol (e.g., 10 parts by weight) and activated carbon (e.g., 0.1 part by weight).[7] Heat the mixture for decolorization.

-

Crystallization: Filter the hot solution and cool the filtrate to 10 °C for 20 hours to allow for crystallization.[7]

-

Final Product: Collect the crystals by centrifugation, wash, and dry to obtain the pure product.[7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reaction Time | 20 hours | [7] |

| Reaction Temperature | 60 °C | [7] |

| Yield | Up to 98% | [1][7] |

| Purity | Up to 99.6% | [1][7] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods. The bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a direct approach, while the rearrangement of a naphthalimide derivative offers a high-yield alternative. The choice of method may depend on the availability of starting materials and desired scale of production. The protocols and data presented provide a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Key Pharmaceutical Intermediate

Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a crucial intermediate in the pharmaceutical industry.[1][2] Notably, it serves as a key building block in the synthesis of Benazepril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Compound Profile

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₁₀H₁₀BrNO | [3] |

| Molecular Weight | 240.10 g/mol | [2][3] |

| CAS Number | 86499-96-9 | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 146-148 °C, ~164 °C, 170-172 °C, 177 °C | [2][4][5][6] |

| Solubility | Insoluble in water; slightly soluble in ethanol, benzene, and acetone | [2] |

| Purity | ≥98% | [6][7] |

Experimental Protocols

Two primary synthetic routes for this compound are detailed below.

Protocol 1: Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

This protocol describes the direct bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Materials:

-

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

-

Chloroform (CHCl₃), dry

-

Phosphorus pentachloride (PCl₅)

-

Iodine (I₂)

-

Bromine (Br₂)

-

Ice-water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

-

Ether

Procedure:

-